Guanethidine

Description

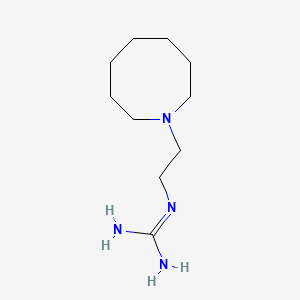

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(azocan-1-yl)ethyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4/c11-10(12)13-6-9-14-7-4-2-1-3-5-8-14/h1-9H2,(H4,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGDKVXYNVEAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)CCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-02-6 (sulfate (2:1)), 645-43-2 (sulfate (1:1)) | |

| Record name | Guanethidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5023116 | |

| Record name | Guanethidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanethidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble, WHITE, CRYSTALLINE POWDER; STRONG CHARACTERISTIC ODOR; SPARINGLY SOL IN WATER; SLIGHTLY SOL IN ALC; PRACTICALLY INSOL IN CHLOROFORM /SULFATE/, WHITE, CRYSTALLINE POWDER; VERY SOL IN H2O; INSOL IN NONPOLAR SOLVENTS /MONOSULFATE/, 2.25e+00 g/L | |

| Record name | Guanethidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GUANETHIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanethidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55-65-2, 645-43-2 | |

| Record name | Guanethidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanethidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanethidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanethidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanethidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANETHIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTI6C33Q2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GUANETHIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3092 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanethidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

276-281, 250 °C (sulfate salt) | |

| Record name | Guanethidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanethidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dawn of Sympatholytic Therapy: A Technical History of Guanethidine's Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the discovery, history, and mechanism of action of guanethidine, a pioneering antihypertensive agent that revolutionized the management of severe hypertension in the mid-20th century. We delve into the seminal research that led to its synthesis, elucidate the intricate signaling pathways it modulates, and present detailed experimental protocols from foundational preclinical and clinical studies. Quantitative data from key historical trials are summarized to provide a clear perspective on its efficacy and side-effect profile. This document serves as an in-depth resource for understanding the origins of adrenergic neuron blocking drugs and the evolution of cardiovascular pharmacology.

Discovery and Historical Context

This compound, chemically known as [2-(azocan-1-yl)ethyl]guanidine, was first described in 1959 by a team of researchers led by Robert A. Maxwell at the Ciba Pharmaceutical Company[1]. Its discovery was the culmination of a strategic research program aimed at developing novel cardiovascular drugs with a distinct mechanism of action from the then-available ganglionic blockers, which were fraught with undesirable side effects due to their non-selective nature[1][2]. This compound emerged as a potent and long-acting antihypertensive agent that selectively targeted the sympathetic nervous system, heralding a new era of more targeted sympatholytic therapies[1][2]. Early clinical trials in the late 1950s and early 1960s confirmed its efficacy in managing moderate to severe and renal hypertension, establishing it as a cornerstone of antihypertensive treatment for many years[3][4][5][6][7].

Synthesis of this compound

The synthesis of this compound is a multi-step process, the foundational methods for which were established in original patents. A general and illustrative synthetic route is outlined below[1].

Experimental Protocol: Synthesis of this compound Sulfate

Step 1: Alkylation of Azocane (B75157) (Heptamethyleneimine)

-

In a suitable reaction vessel, dissolve azocane and a base, such as sodium carbonate, in an inert solvent like toluene.

-

Add chloroacetonitrile (B46850) to the mixture.

-

Heat the reaction mixture under reflux to drive the alkylation reaction, yielding 1-(cyanomethyl)azocane.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., thin-layer chromatography).

-

Upon completion, cool the reaction mixture and isolate the product through standard workup procedures, such as extraction and solvent evaporation.

Step 2: Reduction of the Nitrile

-

In a dry, inert atmosphere, prepare a suspension of a potent reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

-

Slowly add the 1-(cyanomethyl)azocane, dissolved in the same anhydrous solvent, to the reducing agent suspension while maintaining a controlled temperature.

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reduction to the primary amine, 1-(2-aminoethyl)azocane, is complete.

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide (B78521) solution.

-

Filter the resulting mixture and extract the aqueous layer with an organic solvent to isolate the product.

-

Purify the 1-(2-aminoethyl)azocane, for example, by distillation under reduced pressure.

Step 3: Guanylation

-

Dissolve the purified 1-(2-aminoethyl)azocane in a suitable solvent, such as ethanol.

-

Add a guanylating agent, for instance, S-methylisothiourea sulfate, to the solution.

-

Heat the reaction mixture to facilitate the conversion of the primary amine into the guanidine (B92328) derivative.

-

Monitor the reaction for completion.

-

Upon completion, cool the reaction mixture to induce crystallization of the product, this compound sulfate.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Mechanism of Action: A Deep Dive into Sympathetic Neuron Blockade

This compound exerts its antihypertensive effects through a unique and complex mechanism of action at the sympathetic neuroeffector junction. It does not act as a receptor antagonist but rather interferes with the release and distribution of the neurotransmitter norepinephrine (B1679862) (NE)[4].

The key steps in its mechanism are as follows:

-

Uptake into the Sympathetic Neuron: this compound, being a polar molecule, is actively transported into the presynaptic sympathetic neuron. This uptake is mediated by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine from the synaptic cleft[1].

-

Vesicular Accumulation: Once inside the neuron, this compound is concentrated within the synaptic vesicles, utilizing the vesicular monoamine transporter (VMAT)[1].

-

Displacement of Norepinephrine: Within the storage vesicles, this compound displaces norepinephrine, leading to a gradual depletion of the neurotransmitter stores[1].

-

Inhibition of Norepinephrine Release: this compound also inhibits the release of norepinephrine in response to a nerve impulse. This is attributed to a local anesthetic-like effect on the nerve terminal membrane and disruption of the normal exocytosis process[1].

This dual action of norepinephrine depletion and inhibition of its release results in a profound and long-lasting blockade of sympathetic neurotransmission, effectively producing a "chemical sympathectomy."

References

- 1. benchchem.com [benchchem.com]

- 2. This compound in antihypertensive therapy: experience with an oral loading regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Circulatory Effects of this compound: Clinical, Renal, and Cardiac Responses to Treatment with a Novel Antihypertensive Drug | Semantic Scholar [semanticscholar.org]

- 4. This compound in Treatment of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound—Report of a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical trial of this compound, a new type of antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Patient acceptance of this compound as therapy for mild to moderate hypertension. A comparison with reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]

Delving into the Core: An In-depth Technical Guide to the Early Research on Guanethidine's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research that elucidated the mechanism of action of guanethidine, a potent antihypertensive agent. The early investigations, primarily conducted in the late 1950s and 1960s, laid the groundwork for our understanding of adrenergic neuron blocking agents. This document details the key experiments, presents quantitative data in a structured format, and visualizes the proposed mechanisms and experimental workflows.

Core Concept: Norepinephrine (B1679862) Depletion from Sympathetic Nerves

The central hypothesis that emerged from early studies was that this compound exerts its sympatholytic effect by depleting norepinephrine from postganglionic sympathetic nerve endings. This concept was pioneered by the work of Cass, Kuntzman, and Brodie, who demonstrated a significant and long-lasting reduction in tissue norepinephrine levels following this compound administration.

Quantitative Data on Norepinephrine Depletion

The following tables summarize the key quantitative findings from these early, pivotal studies.

Table 1: Effect of this compound on Norepinephrine Content in Rabbit Heart [1]

| Time After this compound (15 mg/kg, i.v.) | Norepinephrine Content (% of Normal) |

| 4 hours | 15% |

| 18 hours | ~15% |

| 48 hours | Partial Recovery |

| 7 days | Normal |

Table 2: Effect of this compound on Norepinephrine Content in Cat Heart [1]

| Time After this compound | Norepinephrine Content (% of Normal) |

| 24 hours | ~25% |

Table 3: Effect of a Single Dose of this compound on Tissue Catecholamine Levels in the Rat [2][3]

| Tissue | Treatment | Catecholamine Level (µg/g) | % of Control |

| Heart | Control | 1.25 ± 0.08 | 100% |

| This compound (15 mg/kg) | 0.13 ± 0.02 | 10.4% | |

| Spleen | Control | 2.50 ± 0.15 | 100% |

| This compound (15 mg/kg) | 0.50 ± 0.05 | 20% | |

| Intestine | Control | 0.40 ± 0.04 | 100% |

| This compound (15 mg/kg) | 0.12 ± 0.02 | 30% |

Data are presented as mean ± standard error.

Experimental Protocols

-

Species: Rabbits, cats, and rats were the primary animal models used in these foundational studies.[1][3]

-

Drug Administration: this compound sulfate (B86663) was typically dissolved in saline and administered intravenously (i.v.) or intraperitoneally (i.p.). Dosages ranged from 10 to 20 mg/kg for acute studies.[1]

-

Tissue Collection: At specified time points after drug administration, animals were euthanized, and tissues such as the heart, spleen, and brain were rapidly excised and frozen.[1]

-

Norepinephrine Extraction: Tissues were homogenized in ice-cold 0.4 N perchloric acid. The homogenate was then centrifuged, and the supernatant containing the catecholamines was collected.

-

Fluorometric Assay: Norepinephrine levels were quantified using a fluorometric method. This involved the oxidation of norepinephrine to noradrenochrome, followed by its tautomerization to the highly fluorescent lutine in the presence of an alkaline solution. The fluorescence intensity, measured with a spectrophotofluorometer, was proportional to the concentration of norepinephrine in the sample.

Mechanism of Uptake and Release

Further research elucidated that this compound's action was not simply one of depletion but involved a multi-step process initiated by its active transport into the sympathetic neuron.

Neuronal Uptake via Norepinephrine Transporter (NET)

Pivotal studies using radiolabeled norepinephrine (H3-norepinephrine) demonstrated that this compound inhibited the uptake of norepinephrine into sympathetically innervated tissues.[4][5] This suggested that this compound itself was a substrate for the norepinephrine transporter (NET), the same mechanism responsible for clearing norepinephrine from the synaptic cleft.[4][5] This competition for uptake is a critical first step for this compound to exert its effects.

Vesicular Accumulation and Displacement of Norepinephrine

Once inside the neuron, this compound is concentrated in the transmitter vesicles, where it displaces norepinephrine from its storage sites. This leads to a gradual depletion of the neurotransmitter stores available for release.

Inhibition of Nerve Stimulation-Induced Release

In addition to causing depletion, this compound was also found to directly block the release of norepinephrine in response to sympathetic nerve stimulation.[6] This effect was observed to occur more rapidly than the depletion of norepinephrine stores, suggesting a dual mechanism of action.[3]

Initial Sympathomimetic Effect

Interestingly, some early studies reported an initial, transient pressor effect (increase in blood pressure) immediately following intravenous administration of this compound. This was attributed to an initial, transient release of catecholamines from the nerve endings before the onset of the blocking action.

Key Experimental Models and Their Protocols

The following experimental models were instrumental in dissecting the complex mechanism of this compound.

The Perfused Cat Spleen

This preparation allowed for the direct measurement of norepinephrine release from sympathetic nerves in response to stimulation.

-

Animal Preparation: Cats were anesthetized, and the spleen was surgically isolated, with its vascular and nerve supply maintained.

-

Perfusion: The splenic artery was cannulated and perfused with a physiological salt solution (e.g., Krebs-Henseleit solution) at a constant rate. The venous effluent was collected for analysis.

-

Nerve Stimulation: The splenic nerve was isolated and stimulated with electrodes to elicit the release of norepinephrine.

-

Drug Administration: this compound was added to the perfusion fluid to observe its effect on both spontaneous and stimulation-induced norepinephrine release.

-

Norepinephrine Measurement: The concentration of norepinephrine in the venous effluent was determined using the fluorometric assay described previously.

The Cat Nictitating Membrane

The nictitating membrane (the "third eyelid" in cats) is a smooth muscle innervated by sympathetic nerves and served as a classic model for studying sympathetic transmission.

-

Animal Preparation: Cats were anesthetized, and the nictitating membrane was connected to a force transducer to record its contractions.

-

Nerve Stimulation: The cervical sympathetic nerve was isolated and stimulated electrically to induce contraction of the nictitating membrane.

-

Drug Administration: this compound was administered intravenously, and its effect on the response of the nictitating membrane to nerve stimulation was recorded.

-

Data Analysis: The magnitude of the contraction in response to nerve stimulation before and after this compound administration was compared.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental setups described.

Caption: Proposed mechanism of this compound's action at the sympathetic nerve terminal.

Caption: Experimental workflow for studying norepinephrine depletion by this compound.

Caption: Sympathetic signaling pathway and points of inhibition by this compound.

Conclusion

The early research on this compound was a landmark in pharmacology, providing profound insights into the functioning of the sympathetic nervous system. The meticulous experiments conducted by pioneers in the field, utilizing innovative techniques for the time, established the core mechanism of action of this important antihypertensive drug. Their work not only explained how this compound lowers blood pressure but also provided a powerful tool for studying adrenergic neurotransmission, the principles of which continue to be relevant in drug discovery and development today.

References

- 1. ebm-journal.org [ebm-journal.org]

- 2. Tissue amine levels and sympathetic blockade after this compound and bretylium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tissue amine levels and sympathetic blockade after this compound and bretylium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of drugs on the uptake and metabolism of H3-norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Actions of bretylium and this compound on the uptake and release of [3h]-noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The action of this compound with particular reference to the sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]

Guanethidine as a postganglionic sympathetic nerve terminal blocker

An In-depth Technical Guide on Guanethidine as a Postganglionic Sympathetic Nerve Terminal Blocker

Introduction

This compound is a potent antihypertensive agent that functions as a postganglionic adrenergic neuron blocker.[1] First approved by the FDA on July 5, 1960, under brand names like Ismelin, it represented a significant advancement in targeted antihypertensive therapy.[2] Unlike earlier ganglionic blocking agents, this compound selectively inhibits the sympathetic nervous system without producing a parasympathetic blockade, thereby causing fewer side effects.[3][4] It was historically a cornerstone for managing moderate to severe hypertension, including renal hypertension, but its use has declined due to a notable side effect profile and the development of newer agents.[4][5][6]

Mechanism of Action

This compound exerts its sympatholytic effect by targeting the postganglionic sympathetic nerve terminals.[4] Its mechanism is multifaceted, involving uptake into the neuron, concentration in transmitter vesicles, depletion of norepinephrine (B1679862) stores, and inhibition of norepinephrine release.

-

Neuronal Uptake: this compound is actively transported into the presynaptic nerve terminal via the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine.[7][8] This uptake is crucial for the drug's action, and competition with norepinephrine at this transporter can potentiate the effects of exogenously applied norepinephrine.[7][9]

-

Vesicular Sequestration and Norepinephrine Depletion: Once inside the neuron, this compound is concentrated in synaptic vesicles, where it acts as a "false" neurotransmitter, displacing and replacing norepinephrine.[7][10][11] This leads to a gradual depletion of norepinephrine stores within the nerve endings.[7]

-

Inhibition of Norepinephrine Release: this compound blocks the release of norepinephrine from storage vesicles in response to an action potential.[4][7] However, it does not affect the spontaneous release of norepinephrine.[7] The drug may also inhibit the release of granules by decreasing norepinephrine.[7] This blockade of neurotransmitter release is the primary mechanism behind its antihypertensive effect.

Initially, this compound can cause a transient release of norepinephrine, which may lead to a temporary increase in blood pressure and heart rate.[12] Subsequently, the depletion of norepinephrine and the blockade of its release lead to a sustained reduction in sympathetic tone, resulting in vasodilation and a decrease in blood pressure.[1][12]

Caption: Mechanism of this compound at the sympathetic nerve terminal.

Pharmacokinetics

The clinical use of this compound is influenced by its pharmacokinetic profile, which is characterized by poor oral absorption and a long elimination half-life.[1]

| Pharmacokinetic Parameter | Value | Species | Route of Administration | Source(s) |

| Oral Bioavailability | 3 - 30% | Human | Oral | [1] |

| Time to Onset of Action | 30 minutes | Human | Not Specified | [1] |

| Elimination Half-life | Biphasic: α-phase: 1.5 days; β-phase: 4 - 8 days; Terminal: ~5 days | Human | Chronic Oral | [1][12] |

| Renal Clearance | 56 mL/min | Human | Not Specified | [1] |

| Protein Binding | Bound to plasma proteins and tissues | Not Specified | Not Specified | [1] |

| Metabolism | Hepatic, converted to three less active metabolites. | Human | Not Specified | [1][4] |

| Excretion | Primarily via urine as metabolites and unchanged drug. | Human | Not Specified | [1][13] |

This compound undergoes more extensive metabolism following oral administration compared to parenteral, indicating a significant first-pass effect.[1] Its long half-life means that adverse effects can persist for weeks after discontinuation.[12]

Pharmacodynamics

This compound's blockade of sympathetic nerve transmission results in significant hemodynamic changes. By reducing sympathetic outflow, it causes a decrease in peripheral resistance and cardiac output, leading to a lowering of blood pressure.[4] The drug is particularly effective at reducing the vasoconstriction that occurs upon standing, which can lead to significant postural hypotension.[4] Unlike ganglionic blockers, it suppresses responses mediated by both alpha- and beta-adrenergic receptors equally.[4]

Clinical Applications

Historically, this compound was a primary treatment for severe and resistant hypertension.[6][7] However, due to its side effect profile, it is now rarely used in the United States for this indication.[7][12] It is still licensed in some countries for the rapid control of blood pressure in hypertensive emergencies.[7] Another clinical application is in intravenous regional nerve blocks (Bier block) for the treatment of chronic pain associated with complex regional pain syndrome (CRPS).[7]

Adverse Effects

The adverse effects of this compound are primarily extensions of its pharmacological action.

| Adverse Effect | Frequency/Severity | Notes | Source(s) |

| Orthostatic Hypotension | Very common, can be severe. | Manifests as dizziness, weakness, or syncope upon standing. | [2][[“]] |

| Diarrhea | Frequently observed. | Likely due to a relative increase in parasympathetic tone. | [7][[“]] |

| Sexual Dysfunction | Common in men. | Primarily delayed or retrograde ejaculation. Erectile potency is usually retained. | [5][7][[“]] |

| Bradycardia | Common. | Due to unopposed parasympathetic activity. | [12][[“]] |

| Fluid Retention/Edema | Occurs in 10-15% of patients. | May require concurrent diuretic therapy. | [[“]][15] |

| Nasal Congestion | Significantly increased. | A consequence of sympathetic blockade. | [12] |

| Fatigue/Drowsiness | Common. | [5][15] |

Drug Interactions

This compound's efficacy and safety can be significantly altered by co-administration with other drugs. Its uptake into the sympathetic neuron is a critical step that can be inhibited by several classes of drugs.[16]

| Interacting Drug/Class | Effect on this compound | Mechanism | Source(s) |

| Tricyclic Antidepressants (e.g., amitriptyline, desipramine) | Decreased antihypertensive effect. | Inhibit the neuronal uptake of this compound via NET. | [2][4][17] |

| Sympathomimetic Amines (e.g., amphetamine, phenylephrine) | Decreased antihypertensive effect. | Compete for uptake via NET. | [16][18] |

| MAO Inhibitors | Hypertensive crisis. | MAOIs can lead to an accumulation of catecholamines, and this compound's initial norepinephrine-releasing action can cause a massive release. | [2][19] |

| Phenothiazines (e.g., chlorpromazine) | Decreased antihypertensive effect. | Inhibit neuronal uptake. | [16][19] |

| Other Antihypertensives (e.g., β-blockers, diuretics) | Increased antihypertensive effect. | Additive or synergistic effects. | [19][20] |

Experimental Protocols

This compound is a valuable tool for "chemical sympathectomy" in experimental research to study the role of the sympathetic nervous system.[21]

Protocol 1: Induction of Systemic Chemical Sympathectomy in Rats

This protocol describes a method to achieve near-complete peripheral sympathetic denervation in adult rats.[21][22]

Objective: To study the physiological role of the sympathetic nervous system.

Materials:

-

This compound monosulfate or sulfate[22]

-

Sterile 0.9% saline solution[22]

-

Adult Sprague-Dawley rats[22]

-

Syringes and needles for intraperitoneal (i.p.) injection[22]

-

Animal scale[22]

Procedure:

-

Acclimatization: Allow rats to acclimate to the facility for at least one week before the experiment.[22]

-

Solution Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 20-40 mg/mL). Ensure the solution is fully dissolved.[22]

-

Animal Groups: Establish a control group (receiving saline) and a this compound-treated group.[22]

-

Administration: Administer this compound via i.p. injection. A common dosage regimen is 25-40 mg/kg/day, five days a week, for several weeks.[10][21] The control group receives an equivalent volume of saline.

-

Monitoring: Observe animals daily for signs of successful sympathectomy, such as ptosis (eyelid drooping).[22]

-

Verification (Optional): Confirm sympathectomy by measuring tissue norepinephrine levels or through immunohistochemical staining for tyrosine hydroxylase (TH) in tissues like the superior cervical ganglion.[10][22]

Caption: Experimental workflow for this compound-induced chemical sympathectomy.

Protocol 2: Assessment of Neurotransmitter Release in Isolated Tissue

This protocol outlines a general method to study this compound's effect on neurotransmitter release in an in vitro setting.[16]

Objective: To quantify the inhibitory effect of this compound on stimulated norepinephrine release.

Materials:

-

Isolated tissue with sympathetic innervation (e.g., rat vas deferens)[16]

-

Radiolabeled norepinephrine (e.g., [³H]-norepinephrine)[16]

-

This compound solution

-

Superfusion apparatus

-

Scintillation counter

Procedure:

-

Tissue Preparation: Isolate the target tissue and place it in a superfusion chamber.[16]

-

Radiolabeling: Incubate the tissue with [³H]-norepinephrine to allow for its uptake into nerve terminals.[16]

-

Washout: Perfuse the tissue with buffer to remove excess unincorporated radiolabel.[16]

-

Basal and Stimulated Release (Baseline): Collect fractions of the superfusate to measure basal efflux. Induce neurotransmitter release via electrical field stimulation and collect fractions to measure stimulated release.[16]

-

This compound Treatment: Introduce this compound into the superfusion buffer at the desired concentration.[16]

-

Post-Treatment Release: Repeat the electrical stimulation in the presence of this compound to measure its effect on stimulated release.[16]

-

Data Analysis: Use a scintillation counter to quantify the radioactivity in the collected fractions and compare pre- and post-treatment release.[16]

This compound is a historically significant antihypertensive drug with a well-defined mechanism of action as a postganglionic sympathetic neuron blocker. Its ability to deplete and prevent the release of norepinephrine from nerve terminals provides a powerful method for reducing sympathetic tone. While its clinical use in hypertension has been largely superseded by newer agents with more favorable side effect profiles, it remains an invaluable pharmacological tool for researchers studying the sympathetic nervous system and holds a niche therapeutic role in specific clinical scenarios. A thorough understanding of its pharmacokinetics, pharmacodynamics, and extensive drug interactions is critical for its safe and effective use in both clinical and experimental settings.

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Ismelin (this compound Monosulfate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. youtube.com [youtube.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. The Influence of an Adrenergic Antagonist this compound on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 13. mims.com [mims.com]

- 14. consensus.app [consensus.app]

- 15. drugs.com [drugs.com]

- 16. benchchem.com [benchchem.com]

- 17. This compound and related agents: III. Antagonism by drugs which inhibit the norepinephrine pump in man - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mims.com [mims.com]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Initial Pharmacological Studies of Guanethidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial pharmacological studies of guanethidine, a potent antihypertensive agent that revolutionized the treatment of moderate to severe hypertension. Its unique mechanism of action, centered on the selective inhibition of sympathetic nervous system transmission, set it apart from its predecessors. This document delves into the core experimental findings that elucidated its mechanism of action, pharmacokinetics, and pharmacodynamics, presenting key quantitative data and detailed experimental protocols from foundational research.

Mechanism of Action

Initial investigations into this compound's pharmacological profile revealed a novel mechanism of action distinct from then-existing antihypertensive drugs. This compound is an adrenergic neuron-blocking agent.[1] It selectively inhibits neurotransmission in post-ganglionic adrenergic nerves.[1]

The primary mechanism involves a multi-step process at the sympathetic neuroeffector junction:

-

Uptake into the Neuron: this compound is transported across the sympathetic nerve membrane by the same transporter responsible for the reuptake of norepinephrine (B1679862) (NE), the norepinephrine transporter (NET or uptake 1).[2][3] This active transport is crucial for the drug's activity.[2]

-

Concentration in Vesicles: Once inside the neuron, this compound is concentrated within the synaptic vesicles, where it displaces norepinephrine.[2][3]

-

Depletion of Norepinephrine: This vesicular accumulation of this compound leads to a gradual depletion of norepinephrine stores within the nerve endings.[2][3]

-

Inhibition of Release: this compound also actively blocks the release of norepinephrine in response to an action potential.[2][4] However, it does not affect the spontaneous release of neurotransmitters.[2]

This dual action of norepinephrine depletion and inhibition of release results in a functional blockade of sympathetic neurotransmission, leading to a reduction in sympathetic tone.[3] Unlike ganglionic blocking agents, this compound's effects are specific to the sympathetic nervous system and do not produce a parasympathetic blockade.[4]

Experimental Protocols

The following sections detail the methodologies employed in early key experiments to characterize the pharmacological properties of this compound.

This protocol was designed to induce a functional blockade of the sympathetic nervous system to study its physiological roles.

-

Objective: To achieve chemical sympathectomy using this compound for cardiovascular, neurological, or immunological research.[3]

-

Materials:

-

Procedure:

-

Animal Acclimation: House animals in the facility for at least one week before the experiment to allow for acclimation.[3]

-

This compound Solution Preparation: On the day of injection, prepare a fresh solution of this compound in sterile saline. The concentration should be calculated to deliver the desired dose in a reasonable injection volume (e.g., 1 ml/kg). Ensure complete dissolution, using gentle warming or vortexing if necessary.[3]

-

Animal Weighing and Dose Calculation: Weigh each rat accurately on the day of injection. Calculate the required injection volume based on the animal's weight and the desired dose.[3]

-

Administration: Restrain the rat securely and administer the this compound solution via intraperitoneal (i.p.) injection. Insert the needle into the lower right or left abdominal quadrant to avoid internal organs.[3]

-

Treatment Schedule: Administer this compound daily for the specified duration of the study.[3]

-

Monitoring: Observe the animals daily for signs of sympathetic blockade, such as ptosis (drooping eyelids), and for any adverse effects like diarrhea or significant weight loss. Monitor cardiovascular parameters as required by the experimental design.[3]

-

These experiments were crucial in defining this compound's direct effects on sympathetic nerve terminals.

-

Objective: To investigate the effect of this compound on the uptake and release of norepinephrine in isolated tissues.[5]

-

Experimental Preparation:

-

Protocol for Norepinephrine Uptake:

-

Tissues were incubated in Krebs solution containing [3H]-noradrenaline in the presence or absence of this compound.[5]

-

After incubation, tissues were washed to remove extracellular [3H]-noradrenaline.

-

The amount of radioactivity taken up by the tissue was measured to determine the effect of this compound on norepinephrine uptake.

-

-

Protocol for Norepinephrine Release:

-

Tissues were first loaded with [3H]-noradrenaline.

-

The spontaneous release of radioactivity into the surrounding medium was measured over time.

-

The effect of this compound on both spontaneous and nerve stimulation-induced release of [3H]-noradrenaline was assessed.[5] In some experiments, release was induced by agents like reserpine.[5]

-

For nerve stimulation studies, the splenic nerve was stimulated electrically, and the amount of [3H]-catecholamine released was quantified.[5]

-

Quantitative Data Summary

The following tables summarize key quantitative data from initial pharmacological studies of this compound.

Table 1: this compound Administration Protocols and Effects in Adult Rats for Chemical Sympathectomy

| Parameter | Value | Animal Model | Route of Administration | Reference |

| Dosage for Sympathectomy | 25 - 40 mg/kg/day | Rat | Intraperitoneal | [6] |

| Treatment Duration | 5 days/week for 5 weeks | Rat | Intraperitoneal | [6] |

| High-Dose (Toxic Effects) | 180 mg/kg/day | Rat | Oral | [6] |

| High-Dose (Toxic Effects) | 25 mg/kg/day | Rat | Intraperitoneal | [6] |

Table 2: Effects of this compound on Noradrenaline (NA) Output from the Perfused Cat Spleen

| Condition | Effect on NA Output | Notes | Reference |

| Guanidine (B92328) (1-2 mM) | Doubled NA output | - | [7] |

| Guanidine (4 mM) | Maximal effect on NA output | - | [7] |

| Guanidine (10 mM) | Occasional spontaneous release | - | [7] |

| Guanidine + Nerve Stimulation (5 Hz) | Increased NA output 3 to 6-fold | Onset and reversal were slow | [7] |

| Guanidine + Nerve Stimulation (30 Hz) | Doubled NA output | - | [7] |

| This compound + Nerve Stimulation (5 & 10 Hz) | Inhibition of NA release reversed by guanidine | NA output increased nearly 2.5-fold | [7] |

| This compound + Nerve Stimulation (30 Hz) | Guanidine was less effective in reversing inhibition | - | [7] |

Table 3: Cardiovascular Effects of this compound in Hypertensive Patients

| Parameter | Effect | Notes | Reference |

| Blood Pressure | Reduced | Effective in hypertensive patients | [8][9] |

| Cardiac Output | Reduced | The primary mechanism for blood pressure lowering | [8][9] |

| Peripheral Resistance | Modest decrease | Contributes to the hypotensive effect | [4] |

| Heart Rate | Decreased | Due to sympathetic blockade | [4] |

| Renal Blood Flow | Reduced | Did not lead to progressive azotemia or oliguria | [8] |

| Glomerular Filtration Rate | Reduced | Did not lead to progressive azotemia or oliguria | [8] |

Signaling Pathways and Logical Relationships

The hypotensive effect of this compound is a direct consequence of its action on the sympathetic nervous system. The logical progression from drug administration to the final physiological outcome is illustrated below.

Conclusion

The initial pharmacological studies of this compound were pivotal in establishing its unique profile as a sympathetic neuron-blocking agent. Through a combination of in vivo and in vitro experiments, researchers meticulously unraveled its mechanism of action, demonstrating its ability to be actively taken up into sympathetic neurons, where it depletes norepinephrine stores and inhibits neurotransmitter release. These foundational studies not only provided a robust scientific basis for its clinical use in treating hypertension but also offered a valuable pharmacological tool for investigating the role of the sympathetic nervous system in cardiovascular physiology. The detailed protocols and quantitative data from this early research continue to be relevant for scientists in the fields of pharmacology and drug development.

References

- 1. This compound | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Actions of bretylium and this compound on the uptake and release of [3h]-noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Effect of guanidine on release of noradrenaline from the perfused spleen of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. [PDF] Circulatory Effects of this compound: Clinical, Renal, and Cardiac Responses to Treatment with a Novel Antihypertensive Drug | Semantic Scholar [semanticscholar.org]

Guanethidine's Impact on Norepinephrine Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanethidine is a potent antihypertensive agent that exerts its effects by modulating the release and storage of norepinephrine (B1679862) (NE) at postganglionic sympathetic nerve terminals. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its dual role in inhibiting norepinephrine release and promoting the depletion of norepinephrine stores. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular and experimental frameworks to support further research and drug development in this area.

Mechanism of Action

This compound's primary site of action is the presynaptic terminal of sympathetic neurons. Its mechanism can be dissected into two principal effects: the inhibition of norepinephrine release and the long-term depletion of norepinephrine stores.

1.1. Inhibition of Norepinephrine Release

This compound actively blocks the release of norepinephrine from sympathetic nerve endings in response to an action potential.[1][2] Unlike ganglionic blocking agents, this compound's action is localized to the neuroeffector junction.[1] The initial administration of this compound can cause a transient release of norepinephrine, which may result in a temporary increase in blood pressure before its sympatholytic effects become dominant.[3][4]

1.2. Depletion of Norepinephrine Stores

The long-term effect of this compound is the gradual and substantial depletion of norepinephrine from sympathetic nerve terminals.[5][6][7] This is achieved through a multi-step process:

-

Uptake into the Neuron: this compound is recognized and transported across the sympathetic nerve membrane by the norepinephrine transporter (NET), the same mechanism responsible for the reuptake of norepinephrine itself.[5][6] This uptake is crucial for its pharmacological activity.[6]

-

Vesicular Sequestration: Once inside the neuron, this compound is concentrated within synaptic vesicles, where it displaces norepinephrine.[5][6] This leads to a progressive decline in the amount of stored, releasable norepinephrine.

This dual action of inhibiting release and depleting stores results in a profound and long-lasting reduction in sympathetic tone, leading to its antihypertensive effects.[1]

Quantitative Data on Norepinephrine Depletion

The following tables summarize quantitative data from various studies on the effect of this compound on norepinephrine levels in different tissues and over time.

Table 1: Time-Course of Norepinephrine Depletion in Rabbit Heart Following a Single Dose of this compound (12.5 mg/kg)

| Time Post-Administration | Norepinephrine Level (% of Normal) |

| 4 hours | 15% |

| 18 hours | ~15% |

| 48 hours | Partial Recovery |

| 7 days | Normal |

Data extracted from Cass R., Kuntzman R., Brodie B. B. (1960).[7]

Table 2: Norepinephrine Depletion in Various Tissues of Rabbit and Cat

| Species | Tissue | Time Post-Administration | Norepinephrine Depletion |

| Rabbit | Spleen | 18 hours | ~60% |

| Rabbit | Brain | 18 hours | No effect |

| Rabbit | Adrenal Medulla | 18 hours | No effect |

| Cat | Heart | 24 hours | ~75% |

| Cat | Brain | 24 hours | No effect |

| Cat | Adrenal Medulla | 24 hours | No effect |

Data extracted from Cass R., Kuntzman R., Brodie B. B. (1960).[7]

Table 3: Effect of this compound on Norepinephrine Content in Dog Atrial Appendage

| Time Post-Administration (15 mg/kg, IV) | Norepinephrine Content |

| 4 hours | Reduced by 24% of control |

| 24 hours | Extremely low levels |

Data extracted from Harrison D. C., Chidsey C. A., Goldman R., Braunwald E. (1963).[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the effects of this compound on norepinephrine release and depletion.

3.1. Protocol for Neuronal Uptake and Neurotransmitter Release Assay

This protocol outlines the steps to assess the effect of this compound on the uptake and release of norepinephrine from isolated tissues.[1]

3.1.1. Materials

-

Isolated tissue with sympathetic innervation (e.g., rat vas deferens, mesenteric artery)

-

Krebs-Ringer bicarbonate solution (or similar physiological buffer)

-

Radiolabeled norepinephrine (e.g., [³H]-norepinephrine)

-

This compound sulfate (B86663)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Superfusion apparatus with fraction collector

-

Electrical field stimulation equipment

3.1.2. Procedure

-

Tissue Preparation: Isolate the desired tissue and place it in oxygenated physiological buffer.

-

Radiolabeling: Incubate the tissue with [³H]-norepinephrine to allow for its uptake into sympathetic nerve terminals.

-

Washout: Transfer the tissue to a superfusion apparatus and perfuse with fresh buffer to remove unincorporated radioactivity.

-

Basal Release: Collect fractions of the superfusate at regular intervals to measure the basal (spontaneous) efflux of radioactivity.

-

Stimulated Release (Pre-treatment): Induce neurotransmitter release by electrical field stimulation or by adding a high concentration of potassium to the buffer. Continue collecting fractions.

-

This compound Treatment: Introduce this compound at the desired concentration into the superfusion buffer.

-

Stimulated Release (Post-treatment): Repeat the stimulation protocol in the presence of this compound.

-

Data Analysis: Measure the radioactivity in each collected fraction using a liquid scintillation counter. Compare the stimulated release of [³H]-norepinephrine before and after this compound treatment to determine its effect.

3.2. Protocol for Quantifying Norepinephrine Levels in Rodent Tissues

This protocol describes a standard procedure for measuring norepinephrine content in tissues following in vivo this compound administration.[9]

3.2.1. Materials

-

Rodent model (e.g., rat, mouse)

-

This compound sulfate for injection

-

Liquid nitrogen or dry ice

-

-80°C freezer

-

Tissue homogenizer

-

Perchloric acid

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Norepinephrine standard solutions

3.2.2. Procedure

-

Animal Treatment: Administer this compound to the animals at the desired dose and for the specified duration.

-

Tissue Collection: At the designated time point, euthanize the animal and rapidly dissect the target tissues (e.g., heart, spleen).

-

Sample Preparation: Immediately freeze the tissues in liquid nitrogen and store at -80°C.

-

Homogenization and Extraction: Weigh the frozen tissue and homogenize it in a suitable volume of cold perchloric acid.

-

Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.

-

Analysis: Filter the supernatant and inject a known volume into the HPLC system.

-

Quantification: Quantify the norepinephrine concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of norepinephrine.

Visualizations

4.1. Signaling Pathways and Logical Relationships

Caption: this compound's mechanism at the sympathetic nerve terminal.

4.2. Experimental Workflow

Caption: Workflow for in vitro neurotransmitter release assay.

Conclusion

This compound's potent sympatholytic effects are a direct result of its dual action on norepinephrine dynamics at the sympathetic nerve terminal. By inhibiting release and causing long-term depletion of norepinephrine stores, it effectively reduces sympathetic outflow. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and modulate the sympathetic nervous system. Further investigation into the precise molecular interactions of this compound with the vesicular transport and release machinery will continue to refine our understanding of its therapeutic potential and limitations.

References

- 1. benchchem.com [benchchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The relation between the adrenergic neurone-blocking and noradrenaline-depleting actions of some guanidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bretylium and this compound Overview | PDF [scribd.com]

- 5. Prevention by this compound analogues of output of noradrenaline induced by sodium reduction in rabbit ventricular slices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. ebm-journal.org [ebm-journal.org]

- 8. ahajournals.org [ahajournals.org]

- 9. benchchem.com [benchchem.com]

chemical structure and properties of guanethidine sulfate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological characteristics of guanethidine sulfate (B86663). It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support researchers and professionals in drug development.

Chemical Structure and Identification

This compound sulfate is an adrenergic neuron blocking agent. It is available in two common forms: this compound monosulfate and this compound sulfate (a 2:1 salt).

This compound Monosulfate

This compound Sulfate (2:1)

-

Chemical Name: bis([2-(Azocan-1-yl)ethyl]guanidine); sulfuric acid[3]

-

Molecular Formula: C₂₀H₄₆N₈O₄S[3]

-

Molecular Weight: 494.7 g/mol [3]

A summary of key identifiers for both forms is presented in Table 1.

Table 1: Chemical Identifiers for this compound Sulfate Forms

| Identifier | This compound Monosulfate | This compound Sulfate (2:1) |

| IUPAC Name | [2-(Azocan-1-yl)ethyl]guanidine; sulfuric acid[1] | bis([2-(Azocan-1-yl)ethyl]guanidine); sulfuric acid[3] |

| CAS Number | 645-43-2[1] | 60-02-6[3] |

| PubChem CID | 86471[4] | 65328[3] |

| Synonyms | Ismelin, this compound Sulfate (1:1)[1] | This compound Hemisulfate, Ismelin sulfate (2:1)[3] |

Physicochemical Properties

The physicochemical properties of this compound sulfate are critical for its formulation and understanding its pharmacokinetic profile. This compound monosulfate is a white to off-white crystalline powder.[5] It is known to be very soluble in water, sparingly soluble in alcohol, and practically insoluble in chloroform.[5] A summary of key physicochemical data is provided in Table 2.

Table 2: Physicochemical Properties of this compound Sulfate

| Property | Value (this compound Monosulfate) | Value (this compound Base/Sulfate) | Source(s) |

| Melting Point | 276-281 °C (decomposes) | 276-281 °C (decomposes, as sulfate) | [6][7] |

| Water Solubility | 59 mg/mL | Very soluble | [5][6][8] |

| Solubility in PBS (pH 7.2) | 10 mg/mL | 10 mg/mL | [8] |

| Solubility in Ethanol | Sparingly soluble | Insoluble | [5][8] |

| Solubility in DMSO | Insoluble | Insoluble | [9] |

| pKa (Strongest Basic) | 11.77 | 12.23 | [7][10] |

| LogP | 0.5 - 0.8 | 0.78 | [7][10] |

Mechanism of Action and Signaling Pathway

This compound is a potent antihypertensive agent that functions by inhibiting the release of norepinephrine (B1679862) from post-ganglionic sympathetic nerve endings.[8] This action leads to a reduction in sympathetic tone and a subsequent lowering of blood pressure. The mechanism can be broken down into the following key steps:

-

Uptake into the Neuron: this compound is a polar molecule that is actively transported into the presynaptic sympathetic neuron via the norepinephrine transporter (NET).[8] It competes with norepinephrine for this transporter.

-

Vesicular Accumulation: Once inside the neuron, this compound is concentrated within synaptic vesicles, utilizing the vesicular monoamine transporter (VMAT).

-

Norepinephrine Depletion: this compound displaces norepinephrine from these storage vesicles, leading to a gradual depletion of the neurotransmitter stores.[8] The displaced norepinephrine is metabolized by monoamine oxidase (MAO).

-

Inhibition of Release: this compound also inhibits the release of norepinephrine in response to a nerve impulse, effectively causing a chemical sympathectomy in the peripheral nervous system.[8]

Due to its high polarity, this compound does not readily cross the blood-brain barrier, and therefore its effects are primarily confined to the peripheral nervous system.[8]

References

- 1. This compound MONOSULFATE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. This compound sulfate | 645-43-2 | FG28830 | Biosynth [biosynth.com]

- 3. This compound Sulfate | C20H46N8O4S | CID 65328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Monosulfate | C10H24N4O4S | CID 86471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ismelin (this compound Monosulfate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. This compound | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound monosulfate | this compound sulfate | Norepinephrine | TargetMol [targetmol.com]

- 10. go.drugbank.com [go.drugbank.com]

A Technical Guide to Guanethidine's Historical Use as an Antihypertensive Agent

Abstract

Guanethidine is a potent, peripherally acting sympatholytic agent first approved for clinical use in 1960.[1] It represented a significant advancement in the management of moderate to severe hypertension by selectively inhibiting transmission in post-ganglionic adrenergic nerves without the parasympatholytic effects of earlier ganglionic blockers.[2][3] Its mechanism centers on the depletion of norepinephrine (B1679862) from sympathetic nerve endings.[4][5] Despite its efficacy, the clinical use of this compound has been largely superseded due to a challenging side-effect profile, particularly orthostatic hypotension, and the development of better-tolerated antihypertensive classes.[6][7] This guide provides a detailed technical overview of this compound's pharmacology, historical clinical application, adverse effects, and its enduring use as a tool in experimental research.

Mechanism of Action

This compound exerts its antihypertensive effect by inhibiting the function of peripheral sympathetic neurons. The process is multifaceted and involves several key steps at the sympathetic neuroeffector junction:

-

Uptake into the Neuron: this compound is actively transported into the presynaptic sympathetic neuron via the norepinephrine transporter (NET), the same transporter responsible for the re-uptake of norepinephrine (NE) from the synaptic cleft.[5][8] This active uptake is essential for the drug's pharmacological action.[8]

-

Sequestration in Vesicles: Once inside the neuron, this compound is concentrated in the synaptic vesicles, where it displaces norepinephrine.[8][9] This leads to a gradual depletion of norepinephrine stores within the nerve endings.[1][5]

-

Inhibition of Norepinephrine Release: this compound blocks the release of norepinephrine in response to an action potential.[4][8] It effectively uncouples nerve stimulation from neurotransmitter release, leading to a profound reduction in sympathetic tone.[10][11]

This selective blockade of sympathetic activity results in decreased peripheral vascular resistance and cardiac output, thereby lowering blood pressure.[4] Unlike earlier ganglionic blocking agents, this compound does not produce a parasympathetic blockade.[4]

Clinical Efficacy and Dosing

This compound was historically indicated for moderate to severe hypertension and renal hypertension.[12] Its potent and prolonged action made it a cornerstone of therapy for resistant cases before the advent of modern agents.[7][8] Dosing was initiated at low levels (e.g., 10 mg daily) and titrated upwards, sometimes to as high as 300 mg daily, to achieve blood pressure control.[5] Some studies explored oral loading regimens to achieve rapid blood pressure control within one to three days.[13]

| Study Focus | Patient Population | Key Efficacy Findings | Reference(s) |

| Comparative Trial | 16 patients with mild to moderate hypertension (also on diuretics) | Produced a significant decrease in blood pressure, comparable to guanfacine (B1203898). Average optimal daily dose was 20 mg. | [14] |

| Comparative Trial | 49 patients with mild to moderate hypertension (also on hydrochlorothiazide) | Effectively reduced blood pressure to normal levels, comparable to reserpine (B192253). | [15] |

| Oral Loading Regimen | 8 hypertensive patients | Blood pressure control was achieved within 1-3 days with total loading doses of 125-650 mg. | [13] |

| Early Clinical Review | 25 hypertensive patients | Proved to be an effective agent in reducing blood pressure over a period of up to 6 months. | [16] |

Adverse Effects

The therapeutic utility of this compound was significantly limited by its side-effect profile, which stems directly from its mechanism of sympathetic blockade and a relative increase in parasympathetic tone.[6][17]

| Adverse Effect | Incidence Rate | Description | Reference(s) |

| Orthostatic Hypotension | ~15% (can be higher) | A fall in blood pressure upon standing, which can lead to dizziness and syncope. It is accentuated by alcohol, heat, or exercise. | [17][[“]][19] |

| Diarrhea | ~11% | Often related to unopposed parasympathetic activity leading to increased gastrointestinal motility. Can be severe enough to require discontinuation. | [17][[“]] |

| Nasal Stuffiness | Up to 30% | Related to increased parasympathetic tone. | [17] |

| Fluid Retention/Edema | 10% - 15% | Can exacerbate pre-existing congestive heart failure and may require concurrent diuretic therapy. | [17][[“]] |

| Sexual Dysfunction | 2% - 60% | Primarily delayed or retrograde ejaculation and impotence in males. Incidence varies widely depending on the specificity of questioning. | [17][[“]] |

| Bradycardia | Common | Slowing of the heart rate due to sympathetic inhibition. | [[“]][20] |

Key Experimental Protocols

This compound's potent and selective action has made it an invaluable tool for "chemical sympathectomy" in preclinical research, allowing scientists to study physiological systems in the absence of sympathetic nerve function.[21][22]

Chemical Sympathectomy in Rodents

This protocol is used to induce a near-complete systemic chemical sympathectomy in animal models like rats to investigate the role of the sympathetic nervous system.[21]

Methodology:

-

Acclimation: Rodents are acclimated to the housing facility for at least one week before the experiment.[21][22]

-

This compound Preparation: this compound monosulfate is dissolved in a sterile vehicle, such as lactated Ringer's solution or saline, to a concentration based on the desired dosage.[22]

-

Administration: this compound is administered via intraperitoneal (i.p.) injection. A typical regimen involves a dose of 20-50 mg/kg body weight, given daily, five days a week, for several consecutive weeks.[21][22] A control group receives equivalent volumes of the vehicle.

-

Monitoring and Verification: Successful sympathectomy is often indicated by physical signs such as ptosis (eyelid drooping).[22] Verification is confirmed post-mortem by immunohistochemical analysis of relevant tissues (e.g., heart, blood vessels) for tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis. A profound reduction in TH-positive nerve fibers indicates successful sympathectomy.[22]

Langendorff Isolated Heart Preparation

This ex vivo protocol allows for the study of this compound's direct effects on cardiac function, independent of systemic neural and hormonal influences.[21]

Methodology:

-

Heart Isolation: The heart is excised from an anesthetized animal (e.g., rat, guinea pig) and mounted on a Langendorff apparatus.[21]

-

Perfusion: Retrograde perfusion is initiated via the aorta with an oxygenated, temperature-controlled physiological solution (e.g., Krebs-Henseleit buffer).[21]

-

Stabilization: The heart is allowed to stabilize for at least 30 minutes, during which baseline parameters like heart rate, left ventricular developed pressure (LVDP), and coronary flow are recorded.

-

This compound Administration: A stock solution of this compound is introduced into the perfusion buffer. A dose-response curve is typically generated by perfusing the heart with progressively increasing concentrations of the drug.[21]

-

Data Acquisition: Cardiac parameters are continuously recorded to measure the drug's effect on contractility, heart rate, and other functional indices.

-

Washout: Following the highest dose, the heart is perfused with a drug-free buffer to assess the reversibility of the observed effects.[21]

Conclusion

This compound was a powerful tool in the early pharmacological armamentarium against severe hypertension. Its unique mechanism of neuronal norepinephrine depletion provided effective blood pressure reduction when other agents failed. However, the very mechanism that conferred its potency also produced a range of challenging side effects that ultimately led to its decline in clinical practice. Today, this compound's primary role has shifted from the clinic to the laboratory, where it remains a standard and effective agent for inducing chemical sympathectomy, continuing to aid researchers in understanding the complex role of the sympathetic nervous system in health and disease.

References

- 1. This compound | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dtb.bmj.com [dtb.bmj.com]

- 3. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. grokipedia.com [grokipedia.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. The action of this compound with particular reference to the sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The action of this compound with particular reference to the sympathetic nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ismelin (this compound Monosulfate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 13. This compound in antihypertensive therapy: experience with an oral loading regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative study of two antihypertensive agents: guanfacine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Patient acceptance of this compound as therapy for mild to moderate hypertension. A comparison with reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Circulatory Effects of this compound: Clinical, Renal, and Cardiac Responses to Treatment with a Novel Antihypertensive Drug | Semantic Scholar [semanticscholar.org]

- 17. drugs.com [drugs.com]

- 18. consensus.app [consensus.app]

- 19. m.youtube.com [m.youtube.com]

- 20. mims.com [mims.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

Foundational Experiments Elucidating Guanethidine's Sympathoplegic Effects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational experiments that were pivotal in elucidating the mechanism of action and sympathoplegic effects of guanethidine. This compound, a potent antihypertensive agent, exerts its effects through a unique mechanism involving the depletion of norepinephrine (B1679862) from sympathetic nerve endings. This document delves into the core experimental data, detailed methodologies, and the logical frameworks that led to our current understanding of this drug's pharmacological profile.

Core Mechanism of Action: Norepinephrine Depletion

The hallmark of this compound's action is its ability to selectively deplete norepinephrine from postganglionic sympathetic nerve terminals. This effect is the culmination of its transport into the neuron via the norepinephrine transporter (NET), followed by its concentration in and subsequent replacement of norepinephrine within synaptic vesicles.[1] This leads to a profound and long-lasting reduction in the amount of neurotransmitter available for release upon nerve stimulation.

Visualization of this compound's Mechanism of Action

The following diagram illustrates the key steps involved in this compound's mechanism of action at the sympathetic neuroeffector junction.

Caption: Mechanism of this compound's action at the sympathetic nerve terminal.

Foundational Experiments on Norepinephrine Depletion

The initial evidence for this compound's norepinephrine-depleting action came from a series of seminal studies in the early 1960s. Researchers meticulously quantified the reduction of norepinephrine in various tissues of different animal models following this compound administration.

Experimental Protocol: Norepinephrine Assay in Tissues (Circa 1960s)

The following outlines a typical experimental workflow for determining tissue norepinephrine content in the foundational studies of this compound.

Caption: Experimental workflow for norepinephrine quantification in tissues.

Quantitative Data on Norepinephrine Depletion

The following tables summarize the key quantitative findings from foundational studies on this compound-induced norepinephrine depletion.

Table 1: Effect of a Single Dose of this compound on Norepinephrine Levels in Rat Tissues

| Tissue | Dose (mg/kg) | Time Post-Dose | % of Normal Norepinephrine |

| Heart | 15 | 16 hours | 10 |

| Spleen | 15 | 16 hours | 11 |

| Intestine | 15 | 16 hours | 25 |

| Brain | 15 | 16 hours | 100 |

Data adapted from Cass, R., and Spriggs, T. L. (1961). Tissue amine levels and sympathetic blockade after this compound and bretylium. British Journal of Pharmacology and Chemotherapy, 17(3), 442–450.

Table 2: Time Course of Norepinephrine Depletion in Rabbit Heart after this compound

| Time Post-Dose | Dose (mg/kg) | Norepinephrine (µg/g) | % of Normal |

| Control | - | 1.50 | 100 |

| 1 hour | 15 | 0.75 | 50 |

| 4 hours | 15 | 0.22 | 15 |

| 18 hours | 15 | 0.22 | 15 |

| 48 hours | 15 | 0.60 | 40 |

| 7 days | 15 | 1.50 | 100 |

Data adapted from Cass, R., Kuntzman, R., & Brodie, B. B. (1960). Norepinephrine depletion as a possible mechanism of action of this compound (SU 5864), a new hypotensive agent. Proceedings of the Society for Experimental Biology and Medicine, 103(4), 871–872.

Sympathoplegic and Cardiovascular Effects

The depletion of norepinephrine from sympathetic nerve endings translates into a functional blockade of the sympathetic nervous system, a state known as sympathoplegia. This sympathoplegic action is the basis for this compound's antihypertensive effects.

Experimental Protocol: Assessment of Sympathetic Blockade

Early studies employed various in vivo preparations to demonstrate this compound's ability to block sympathetic nerve function. A common method involved measuring the response to sympathetic nerve stimulation.

Experimental Setup:

-

Animal Model: Typically anesthetized cats or dogs.

-

Preparation: The splanchnic nerve was isolated and stimulated electrically.

-

Measurement: Arterial blood pressure was continuously monitored.

-

Procedure: The pressor response to splanchnic nerve stimulation was measured before and after the administration of this compound. A reduction or abolition of the pressor response indicated sympathetic blockade.

Cardiovascular Effects in Hypertensive Patients